3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate
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Overview
Description
The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a sulfonyl group (-SO2-), a phenyl group (C6H5), a pyrazole ring, and a methoxy group (-OCH3). These functional groups could potentially give the compound a variety of chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (pyrazole ring). The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Studies on molecular structures similar to "3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate" reveal intricate hydrogen-bonded arrangements. For instance, research on related pyrazole derivatives has shown complex sheets and chains formation through N-H...N, N-H...O, and C-H...O hydrogen bonds. These studies provide insights into the molecular geometry and electronic structure of such compounds, which are crucial for understanding their reactivity and potential applications in material science and molecular engineering (Portilla et al., 2007).
Synthesis and Reactivity
The compound's structure suggests potential reactivity in synthetic chemistry, particularly in the formation of hydrogen-bonded networks. Similar sulfonamide derivatives have been synthesized and evaluated for various applications, including antimicrobial activities (Mohamed, 2007). Moreover, the presence of the sulfonyl and nitro groups indicates a likelihood of engaging in reactions that could produce novel compounds with potential pharmacological properties.
Photolytic and Thermal Transformations
Research on spirocyclic 3H-pyrazoles, related to the structural motif of the query compound, highlights the potential for photolytic and thermal transformations. These transformations lead to various isomeric and structural changes, offering pathways for the synthesis of novel derivatives with unique properties (Vasin et al., 2014).
Antimicrobial Activity
Derivatives of similar molecular frameworks have been explored for antimicrobial applications. The synthesis of new sulfonamide derivatives and their evaluation against bacterial strains such as E. coli and Staphylococcus aureus have shown some compounds to exhibit significant antibacterial activities. This suggests a potential research avenue for "this compound" in developing antimicrobial agents (Mohamed, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-16-22(35(31,32)21-14-10-19(11-15-21)27(29)30)23(26(25-16)18-6-4-3-5-7-18)34-24(28)17-8-12-20(33-2)13-9-17/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIICKVAXKUSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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